2-methoxy-N,6-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(13-3)9(7)10(12)11-2/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNDOYQQGQMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for Benzamide (B126) Derivatives
The construction of the amide bond is a fundamental transformation, and numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.
The most traditional route to benzamides involves the coupling of a benzoic acid derivative with an amine. To facilitate this reaction, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by the amine. Common activating agents include thionyl chloride or oxalyl chloride to form a reactive acyl chloride, or the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Modern coupling strategies often employ phosphonium (B103445) or uronium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency, even in challenging cases. nih.gov
Alternative strategies bypass the pre-activation of carboxylic acids. For instance, oxidative amidation reactions can form benzamides directly from aldehydes or benzylamines. One such method utilizes a catalytic amount of iodine with tert-butyl hydroperoxide (TBHP) as the oxidant to convert benzylamines into the corresponding benzamides under mild, metal-free conditions. organic-chemistry.org Another approach involves the direct coupling of carboxylic acids with N,N-dialkylformamides, catalyzed by nanostructured catalysts like CuCoFe2O4@GO.
The synthesis of sterically hindered amides, particularly those with 2,6-disubstituted patterns, presents a significant challenge for traditional coupling methods due to the slow nucleophilic attack of the amine onto the congested activated carboxylate. chimia.ch Innovative solutions, such as the direct coupling of Grignard reagents with isocyanates, have been developed to overcome this steric hindrance, providing a robust pathway to these challenging structures. chimia.ch
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Species | Common Additives | Key Advantages |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | None | Low cost, high reactivity |
| DCC/EDC | O-acylisourea | HOBt, DMAP | Mild conditions, widely used |
| HATU/HBTU | Activated Ester | DIPEA, Et₃N | High efficiency, fast reaction rates, good for hindered couplings |
| PyBOP | Acylphosphonium salt | DIPEA, Et₃N | High efficiency, low racemization |
While not a direct method for benzamide synthesis, catalytic reduction is a crucial transformation for related functional groups. The reduction of amides themselves typically yields amines. However, catalytic hydrogenation is a green and efficient method for reducing other nitrogen-containing functional groups that can be precursors to the building blocks needed for benzamide synthesis. For example, the reduction of nitroarenes to anilines is a fundamental step in preparing many amino-substituted starting materials. This transformation can be achieved using various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.
More directly related to amide synthesis, the catalytic reduction of nitriles offers a pathway to primary amines, which can then be acylated to form amides. Transition metal-free catalytic systems, such as those based on abnormal N-heterocyclic carbene (aNHC) potassium complexes, have been developed for the hydroboration and subsequent reduction of primary amides to primary amines. uwindsor.ca
Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orggoogle.com The reaction utilizes a directing metalation group (DMG) which coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org
The amide group itself, particularly a tertiary amide like a dimethylamide, is a potent DMG. acs.org This makes DoM an exceptionally useful tool for the synthesis of polysubstituted benzamides. The methoxy (B1213986) group is also a known DMG, although it is generally considered weaker than the tertiary amide group. nih.gov When both are present on a ring, their directing effects can be either competitive or cooperative, depending on their relative positions. baranlab.org
Table 2: Relative Directing Power of Common Directed Metalation Groups (DMGs)
| Relative Strength | Directing Group (DMG) |
| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |
| Moderate | -OMe, -NR₂, -CH₂NR₂ |
| Weak | -F, -Cl, -SMe |
This table provides a generalized hierarchy; actual outcomes can be influenced by substrate and reaction conditions.
Specific Synthesis of 2-Methoxy-N,6-dimethylbenzamide and Analogues
The synthesis of the specifically substituted this compound requires a strategy that can effectively construct the sterically hindered 2,6-disubstituted aromatic core and subsequently form the tertiary amide bond. A plausible and efficient route involves the preparation of a 2,6-disubstituted benzoic acid precursor followed by amidation.
A logical synthetic approach would begin with the synthesis of 2-methoxy-6-methylbenzoic acid. This intermediate can be prepared through several routes. One reported method starts from ethyl 2-hydroxy-6-methylbenzoate, which is methylated using an alkylating agent like iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. google.comchemicalbook.com The resulting ethyl 2-methoxy-6-methylbenzoate is then hydrolyzed under basic conditions, followed by acidification, to yield the desired 2-methoxy-6-methylbenzoic acid. google.com
Once the 2-methoxy-6-methylbenzoic acid is obtained, the final step is the formation of the N,N-dimethylamide bond. Due to the steric hindrance imposed by the two ortho substituents (methoxy and methyl), this amidation can be challenging. nih.gov Standard coupling reagents might be sluggish or ineffective. Therefore, more potent coupling agents like HATU or PyBOP would be required, or the carboxylic acid could be converted to its more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride before reaction with dimethylamine (B145610).
An alternative conceptual pathway leverages DoM chemistry starting from a simpler precursor. For example, one could envision starting with N,N-dimethyl-2-methoxybenzamide. The powerful dimethylamide DMG would direct lithiation to the 6-position. Quenching the resulting aryllithium intermediate with an electrophilic methyl source, such as methyl iodide, would install the methyl group at the C6 position, directly forming the target molecule. This approach highlights the synthetic efficiency of DoM for creating contiguously substituted aromatic systems.
The regiochemistry of the synthesis is critical. In the pathway starting from 2-hydroxy-6-methylbenzoate derivatives, the positions of the functional groups are set from the beginning, ensuring the desired 2,6-substitution pattern.
In a DoM-based approach, regioselectivity is controlled by the directing group. For a substrate like N,N-dimethyl-2-methoxybenzamide, both the amide and the methoxy groups can direct metalation. However, the tertiary amide is a significantly stronger DMG than the methoxy group. baranlab.orgnih.gov Therefore, lithiation would occur predominantly at the position ortho to the amide (the C6 position) rather than the position ortho to the methoxy group (the C3 position), leading to the desired regioselective methylation at C6. This high degree of regiocontrol is a hallmark of the DoM strategy and makes it a powerful tool for the synthesis of specifically substituted benzamides. wikipedia.org
Chemical Reactivity and Derivatization
The reactivity of this compound is characterized by the electrophilic nature of its aromatic ring, the potential for modification of the amide group, and the influence of the ortho and para-directing methoxy and methyl substituents.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution:
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the powerful ortho-, para-directing methoxy group and the weakly activating methyl group. wikipedia.orglibretexts.org The methoxy group, in particular, enhances the electron density of the ring through resonance, making it more susceptible to attack by electrophiles. wikipedia.org The directing effects of the substituents would channel incoming electrophiles primarily to the positions ortho and para to the methoxy group. Given the substitution pattern, the open positions on the ring are the most probable sites for substitution.
Common electrophilic substitution reactions that anisole (B1667542), a related compound, readily undergoes include:
Halogenation: Bromination of anisole proceeds rapidly, even in the absence of a strong catalyst, to yield primarily the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org
Nitration: Nitration of anisole also yields a mixture of ortho and para isomers.
Friedel-Crafts Acylation and Alkylation: Anisole reacts with acyl and alkyl halides in the presence of a Lewis acid catalyst to introduce acyl and alkyl groups, respectively, at the ortho and para positions. wikipedia.org
For this compound, the combined directing effects of the methoxy and methyl groups would strongly favor substitution at the positions ortho and para to the methoxy group.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is less likely for this compound under typical conditions. wikipedia.org This type of reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the aromatic ring towards nucleophilic attack, as well as a good leaving group. wikipedia.orgmasterorganicchemistry.com The electron-donating nature of the methoxy and methyl groups on the target molecule deactivates the ring for nucleophilic substitution.
However, under forcing conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, nucleophilic substitution could potentially occur. masterorganicchemistry.com The benzyne mechanism involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com
Oxidation and Reduction Pathways
Oxidation:
The oxidation of N,N-dialkylbenzamides typically occurs at the α-position of the N-alkyl groups. rsc.org For this compound, this would involve the N-methyl group. The oxidation of tertiary benzamides can lead to the formation of N-acylamides as the major products, with smaller amounts of secondary amides resulting from dealkylation. rsc.org The reaction can proceed via hydrogen atom abstraction to form an α-carbon-centered radical. rsc.org
The methyl group on the aromatic ring could also be susceptible to oxidation under strong oxidizing conditions, potentially leading to a carboxylic acid. Furthermore, the electron-rich aromatic ring itself could be oxidized, although this typically requires harsh conditions.
Reduction:
The amide functionality of benzamides can be reduced to the corresponding amine. The Birch reduction of benzamide and N-substituted benzamides using sodium in liquid ammonia (B1221849) with an alcohol as a proton source can yield 1,4-dihydrobenzamide derivatives without reducing the amide group itself. pacific.edu However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group to a methylene (B1212753) group, which would convert this compound into the corresponding benzylamine.
The aromatic ring can also be reduced under certain conditions. For instance, the Birch reduction of anisole yields 1-methoxycyclohexa-1,4-diene. wikipedia.org
Cyclization and Condensation Reactions
Cyclization:
Intramolecular cyclization reactions are a possibility for appropriately substituted benzamides. For example, N-(ortho-cyclopropylphenyl)benzamides have been shown to undergo cyclization to form benzoxazines and dibenzoazepines under acidic conditions or upon electron ionization. nih.govacs.org While this compound does not possess a cyclopropyl (B3062369) group, the principle of intramolecular reactions involving the amide nitrogen and a substituent on the aromatic ring could be applicable if a suitable reactive group were introduced.
Condensation Reactions:
The amide nitrogen of this compound, being a secondary amide, still possesses a proton and can participate in condensation reactions. For instance, benzamides can undergo condensation with aldehydes like glyoxal (B1671930) in the presence of an acid catalyst to form various complex products. researchgate.net N-methylbenzamide itself is utilized in organic synthesis for condensation reactions to form more complex molecules. chemicalbook.com Additionally, dehydrative condensation of carboxylic acids with N-methylamines, catalyzed by agents like diboronic acid anhydride, provides a route to N-methyl secondary amides. rsc.org
Structure Activity Relationship Sar Investigations
Influence of Substituent Position and Electronic Properties
The substituents of 2-methoxy-N,6-dimethylbenzamide, namely the methoxy (B1213986) and N,N-dimethylamide groups, significantly influence its chemical behavior and biological potential.
The methoxy group (-OCH₃) , positioned at the C2 (ortho) position, is an electron-donating group through resonance, capable of pushing electron density into the benzene (B151609) ring. libretexts.org This electronic effect can modulate the acidity of the amide proton (if present) and influence the molecule's ability to form hydrogen bonds. Studies on various benzamide (B126) series have shown that methoxy groups can enhance biological activities such as antioxidative and antiproliferative effects. nih.govresearchgate.net For instance, the presence of methoxy and hydroxy groups on the phenyl ring of N-benzimidazole-derived carboxamides was found to be crucial for their activity. nih.gov In some contexts, the addition of a methoxy group, particularly at the para-position, has been shown to dramatically improve receptor selectivity, as seen in certain sigma-2 receptor ligands. nih.gov
The N,N-dimethylamide group serves several roles. The dimethylamine (B145610) portion is considered an electron-donating group. rsc.org The tertiary amide is a hydrogen bond acceptor, a critical feature for interacting with biological targets. The two methyl groups on the nitrogen atom introduce steric bulk, which can influence the molecule's preferred conformation and restrict rotation around the amide C-N bond. nih.govmontana.edu Furthermore, N,N-dimethylacetamide (DMA), a related structure, has been identified as an epigenetic modulator that binds to bromodomains, suggesting that the N,N-dimethylamide moiety can participate in specific protein-ligand interactions. nih.govchemicalbook.com
The following table, derived from research on N-benzimidazole-derived carboxamides, illustrates how methoxy and other substituents can influence antiproliferative activity against a cancer cell line.
| Compound | Substituents on Phenyl Ring | Selective Activity (MCF-7 cell line) IC₅₀ (µM) |
| 12 | 2-hydroxy, 4-methoxy | 3.1 |
| 35 | 2,4-dihydroxy | 8.7 |
| 36 | 3,4,5-trihydroxy | 4.8 |
| Data sourced from a study on substituted N-benzimidazole derived benzamides, demonstrating the influence of hydroxyl and methoxy groups. nih.govresearchgate.net |
The regiochemistry of substituents on the benzoyl ring is a critical determinant of biological activity. Substituents are classified as ortho (positions 2 and 6), meta (positions 3 and 5), or para (position 4) relative to the amide group.
Generally, electron-donating groups, such as the methoxy and methyl groups in the title compound, are ortho-para directors in electrophilic aromatic substitution reactions. libretexts.orgkhanacademy.org They activate these positions by stabilizing the carbocation intermediate formed during the reaction. libretexts.org Conversely, electron-withdrawing groups are typically meta directors. pressbooks.pubmasterorganicchemistry.com
In the context of SAR, the position of a substituent dictates its spatial orientation relative to a receptor's binding pocket.
Ortho-substitution: The presence of substituents at the C2 and C6 positions, as in this compound, introduces significant steric hindrance. acs.org This steric clash typically forces the amide group to twist out of the plane of the phenyl ring, altering the molecule's conformation, which can be either beneficial or detrimental to binding affinity. nih.gov
Meta-substitution: A shift of a functional group to the meta position can drastically alter activity. For example, in a series of antiplasmodial 2-phenoxybenzamides, moving an N-Boc piperazinyl substituent from the para to the meta position resulted in a significant drop in activity. mdpi.com
Para-substitution: The para position is often the most sterically accessible. masterorganicchemistry.com Modifications at this position can extend the molecule into a different region of the binding pocket. Studies have shown that para-substitution can be crucial for high affinity. The same study on antiplasmodial benzamides found that the para-substituted analog exhibited the highest activity and selectivity of all tested compounds. mdpi.com
The table below shows data from a study on 2-phenoxybenzamide (B1622244) derivatives, highlighting how the substituent position on the anilino ring affects antiplasmodial activity.
| Compound | N-Boc Piperazinyl Position | Antiplasmodial Activity (PfNF54 IC₅₀, µM) | Selectivity Index (S.I.) |
| 37 | para | 0.2690 | 461.0 |
| 36 | meta | 3.297 | 37.58 |
| Lead (1) | ortho | 0.4134 | 316.9 |
| Data demonstrates the impact of substituent placement on biological activity against P. falciparum. mdpi.com |
Stereochemical Considerations and Conformational Analysis
The three-dimensional arrangement of atoms (stereochemistry) and the molecule's ability to adopt different shapes (conformation) are paramount for its interaction with chiral biological macromolecules like proteins.
A key conformational parameter in benzamides is the dihedral angle (torsion angle) between the plane of the phenyl ring and the plane of the amide bond. This angle is critical for the proper orientation of the molecule within a binding site. ebi.ac.uknih.gov For many dopamine (B1211576) D2 receptor antagonists of the benzamide series, a specific, low-energy, extended conformation of the amide side chain is required for receptor binding. ebi.ac.uk
Ortho substituents play a major role in defining this dihedral angle. In N,N-dimethylbenzamide, the calculated torsional angle (ω) between the carbonyl/phenyl groups can be around 40-60°. nih.gov The presence of one or more ortho groups, as in this compound, forces a non-planar conformation due to steric repulsion between the ortho substituents and the amide group. nih.gov This twisting can be essential for activity by positioning other parts of the molecule for optimal interaction with a receptor.
The flexibility of a molecule is governed by the energy barriers to rotation around its single bonds. In substituted benzamides, two rotational barriers are of particular importance:
C(aryl)—C(O) Bond Rotation: Rotation around the bond connecting the phenyl ring to the carbonyl carbon is relatively free in unsubstituted benzamides. However, this rotation can be significantly hindered by the presence of ortho-substituents, which increases the energy barrier. mdpi.com For the title compound, the 2-methoxy and 6-methyl groups would create a substantial barrier to this rotation.
C(O)—N Amide Bond Rotation: The amide bond has significant partial double-bond character due to resonance, which results in a high barrier to rotation. msu.edu For N,N-dimethylamides, this barrier is typically in the range of 12-18 kcal/mol and can be measured using dynamic NMR spectroscopy. nih.govmontana.edu This restricted rotation leads to distinct cis and trans conformers, which can have different biological activities. The high rotational barrier means that the molecule is less flexible around this bond, which can reduce the entropic penalty upon binding to a receptor.
The following table presents calculated and experimental rotational barriers for the formyl or aryl groups in a series of N-benzhydrylformamides, illustrating the impact of substitution.
| Compound | Rotational Barrier of Aryl Fragment (ΔG₂₉₈≠, kcal/mol) | Rotational Barrier of Formyl Group (ΔG₂₉₈≠, kcal/mol) |
| BHFA | 2.5 | ~20-23 |
| BHFA-oF | 5.8 | ~20-23 |
| BHFA-oCl | 8.7 | ~20-23 |
| BHFA-oBr | 9.5 | ~20-23 |
| BHFA-oI | 9.8 | ~20-23 |
| Calculated values showing that ortho-substituents significantly hinder the rotation of the aryl fragment, while the amide rotation barrier remains relatively constant. mdpi.com |
Molecular Mechanisms of Biological Action
Interaction with Specific Molecular Targets
The biological effects of a compound are often initiated by its interaction with specific molecular targets, such as enzymes and receptors. For derivatives of benzamide (B126), these interactions can lead to the modulation of key signaling pathways.
Benzamide and its derivatives have been shown to interact with various enzymes, often resulting in their inhibition. For instance, certain benzophenanthridinone derivatives containing a 2-methoxy substituent have been investigated as inhibitors of DNA topoisomerase IB (TOP1) nih.gov. TOP1 is a crucial enzyme involved in relaxing DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and ultimately, cell death, making it a target for anticancer therapies nih.gov.
Additionally, N-benzylbenzamide derivatives have been identified as modulators of soluble epoxide hydrolase (sEH) acs.org. The inhibition of sEH is a therapeutic strategy for managing conditions like hypertension and inflammation. While the specific inhibitory profile of 2-methoxy-N,6-dimethylbenzamide on these or other enzymes has not been fully elucidated, its structural similarity to known enzyme inhibitors suggests this as a plausible mechanism of action.
The interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. Various substituted benzamides have demonstrated affinity for a range of receptors.
Notably, a series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, acting by targeting the Smoothened (Smo) receptor nih.gov. The Hh pathway is critical during embryonic development and its aberrant activation in adults is implicated in several cancers nih.gov. Inhibition of this pathway through Smo antagonism represents a promising approach for cancer treatment nih.gov.
Furthermore, some benzamide analogs, such as N-[[1-(1-substituted 4-piperidinyl] benzamides, have shown binding affinity for serotonin 5-HT4 receptors, which are involved in gastrointestinal motility . Other related compounds, like certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, have displayed high affinity and selectivity for sigma-2 (σ2) receptors upenn.edu. The σ2 receptor is implicated in the regulation of cell proliferation and is overexpressed in some tumor cells upenn.edu.
The potential for this compound to interact with these or other receptors would depend on its specific three-dimensional structure and electronic properties, which would determine its binding affinity and subsequent modulation of downstream signaling cascades.
Cellular and Subcellular Effects
The interaction of a compound with its molecular targets translates into a variety of cellular and subcellular effects, including the perturbation of the cell cycle, induction of programmed cell death (apoptosis), and modulation of protein function and inflammatory responses.
A number of compounds with structural similarities to this compound have been shown to affect the cell cycle and induce apoptosis. For instance, certain methoxy-substituted stilbenes, which are analogs of resveratrol, have been demonstrated to cause cell cycle arrest at the G2/M phase and trigger apoptosis in human myeloid leukemia cells nih.govresearchgate.net. This pro-apoptotic activity was associated with an increased ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein, suggesting the involvement of the intrinsic mitochondrial pathway nih.govresearchgate.net.
In another study, a chalcone derivative, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, induced cell cycle arrest in the G0/G1 phase and promoted apoptosis in human cervical cancer cells nih.gov. The antitumor agent CC-1065, which also contains a benzamide-like structure, has been shown to block cell progression from G2 to M phase and at higher concentrations, to block cells in the S phase nih.gov. These findings suggest that this compound could potentially exert cytotoxic effects through the disruption of cell cycle progression and the activation of apoptotic pathways.
| Compound Class | Effect on Cell Cycle | Apoptosis Induction | Cell Line |
| Methoxy (B1213986) Stilbenes | G2/M Arrest | Intrinsic Mitochondrial Pathway | Human Myeloid Leukemia |
| Chalcone Derivative | G0/G1 Arrest | Yes | Human Cervical Cancer |
| CC-1065 | G2/M and S Phase Block | Not specified | B16 and CHO cells |
The modulation of protein function, particularly the inhibition of tubulin polymerization, is a well-established mechanism for anticancer agents. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.
Several heterocyclic compounds containing a benzamide or a related scaffold have been identified as inhibitors of tubulin polymerization. For example, 2-methoxyestradiol, a metabolite of estradiol, inhibits tubulin polymerization by binding to the colchicine binding site on tubulin, leading to G2/M phase arrest and anticancer activity nih.gov. While direct evidence for this compound is not available, its structural components are present in known tubulin inhibitors, suggesting that it may share this mechanism of action nih.govnih.gov.
Inflammation is a complex biological response, and its dysregulation is associated with numerous diseases. Cytokines are key signaling molecules that mediate inflammatory responses nih.govpatsnap.com. Several benzamide derivatives have demonstrated anti-inflammatory properties.
For example, a series of N-phenylcarbamothioylbenzamides have been shown to exhibit significant anti-inflammatory activity and to inhibit the synthesis of prostaglandin E2 (PGE2), a key inflammatory mediator nih.gov. Furthermore, some methoxy derivatives have been reported to inhibit the NF-κB signaling pathway cnr.it. The transcription factor NF-κB is a central regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines and enzymes mdpi.commdpi.com. The ability to modulate these pathways suggests that this compound could have potential anti-inflammatory effects.
| Compound Class | Anti-inflammatory Mechanism | Key Mediators Affected |
| N-phenylcarbamothioylbenzamides | Inhibition of PGE2 synthesis | Prostaglandin E2 |
| Methoxy derivatives | Inhibition of NF-κB pathway | NF-κB, Pro-inflammatory cytokines |
Theoretical and Computational Mechanistic Investigations
Due to the absence of any published theoretical or computational studies on this compound, this section remains unwritten.
Quantum Chemical Calculations for Reaction Pathways
No literature exists detailing quantum chemical calculations to elucidate the potential reaction pathways of this compound.
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
There are no available molecular docking or dynamics simulation studies investigating the interaction of this compound with any biological target.
Compound Names Mentioned
As no specific research on "this compound" was found, a table of compound names as originally intended cannot be generated.
Pharmacological Activities and Preclinical Evaluation
Antineoplastic and Antiproliferative Activities
No published studies were identified that evaluated the antineoplastic or antiproliferative properties of 2-methoxy-N,6-dimethylbenzamide.
There is no available data from in vitro studies detailing the cytotoxic effects of this compound against any cancer cell lines. Therefore, no data table on its cytotoxic activity can be provided.
Research on the in vivo antitumor efficacy of this compound in animal models has not been reported in the accessible scientific literature.
Antimicrobial and Antiviral Potentials
No specific studies concerning the antimicrobial or antiviral activity of this compound could be located. While related chemical structures, such as certain substituted anilides, have been investigated for such properties, this specific compound has not been a subject of this research. nih.gov
There are no reports detailing the screening of this compound against a spectrum of bacterial or fungal pathogens.
No data exists in the current literature regarding the evaluation of this compound for efficacy against any specific viral pathogens.
Future Research Directions for 2 Methoxy N,6 Dimethylbenzamide
Development of Novel Analogues with Improved Efficacy and Selectivity
A primary strategy in drug discovery is the synthesis and evaluation of structural analogues to enhance desired properties. For 2-methoxy-N,6-dimethylbenzamide, a systematic medicinal chemistry campaign could lead to the identification of derivatives with superior potency, selectivity, and pharmacokinetic profiles. The benzamide (B126) structure is amenable to various modifications, allowing for a detailed exploration of its structure-activity relationship (SAR). mdpi.com
Future work should focus on targeted modifications of the core structure. Key areas for analogue development include:
Modification of the Aromatic Ring: Altering the position or nature of the substituents on the phenyl ring could significantly impact biological activity. For instance, shifting the methoxy (B1213986) group or introducing additional groups like halogens or nitro functionalities could modulate electronic properties and binding interactions.
Alterations to the Amide Linker: The amide bond is a crucial hydrogen bonding component. mdpi.com Modifications to the N-methyl and 6-methyl groups could influence the molecule's conformation, lipophilicity, and metabolic stability. Replacing the methyl groups with larger alkyl chains, cyclic systems, or functionalized moieties could improve target engagement and selectivity.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the methoxy group could be substituted with an ethoxy or a difluoromethoxy group to fine-tune potency and metabolic stability. The amide itself could be replaced with other linker chemistries to explore different binding modes.
These efforts would be guided by the principle of iterative optimization, where screening data from each generation of compounds informs the design of the next.
| Proposed Modification | Rationale | Desired Outcome |
| Vary substituent on phenyl ring | Explore electronic and steric effects on target binding. | Improved potency and selectivity. |
| Replace N-methyl with larger alkyl groups | Increase lipophilicity and explore new binding pocket interactions. | Enhanced cell permeability and target affinity. |
| Bioisosteric replacement of methoxy group | Modulate metabolic stability and electronic properties. | Improved pharmacokinetic profile. |
| Introduction of a heterocyclic ring | Introduce new interaction points and potentially novel biological activities. | Novel mechanism of action or improved selectivity. |
Exploration of New Therapeutic Indications and Mechanistic Avenues
The benzamide scaffold is present in drugs with diverse therapeutic applications, including anti-cancer, anti-emetic, and antipsychotic agents. Given this chemical precedent, this compound is a candidate for screening across a wide range of biological targets to uncover new therapeutic potential.
Oncology: Poly(ADP-ribose) polymerase-1 (PARP-1) has been identified as a key target in cancer therapy, and novel benzamide derivatives have been developed as potent PARP-1 inhibitors. nih.gov A future research direction would be to evaluate this compound and its analogues for PARP-1 inhibitory activity and antiproliferative effects against various cancer cell lines, such as human colorectal cancer cells. nih.gov
Neurodegenerative Diseases: Acetylcholinesterase (AChE) and β-secretase (BACE1) are critical enzymes in the pathogenesis of Alzheimer's disease. mdpi.com Substituted benzamides have been designed as potential inhibitors of these enzymes. mdpi.com Screening this compound for activity against AChE and BACE1 could reveal a new class of agents for neurodegenerative disorders.
Pesticidal Applications: Research has also shown that novel benzamides substituted with heterocyclic moieties can exhibit significant fungicidal and insecticidal activities. nih.gov This suggests that this compound could be explored as a lead compound in the development of new agrochemicals.
Mechanistic studies would follow any promising screening hits. For example, if the compound shows anticancer activity, subsequent studies could investigate its effect on the cell cycle, DNA damage repair, and apoptosis induction. nih.gov
Advanced Mechanistic Elucidation through Omics Technologies
To gain a deeper understanding of the biological effects of this compound, modern "omics" technologies can be employed. These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical compound, offering unbiased insights into its mechanism of action and potential off-target effects.
Genomics and Transcriptomics: DNA microarrays or RNA-sequencing could be used to analyze changes in gene expression in cells treated with the compound. This can help identify the cellular pathways modulated by this compound, pointing towards its molecular target.
Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein levels and post-translational modifications. This would reveal the downstream effects of the compound on cellular machinery and signaling networks.
Metabolomics: By analyzing the profile of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell. This can uncover unexpected effects on cellular metabolism and bioenergetics.
Integrating data from these different omics levels would provide a comprehensive systems-level understanding of the compound's biological activity, guiding further optimization and development.
| Omics Technology | Application to this compound Research | Potential Insights |
| Transcriptomics (RNA-Seq) | Profile gene expression changes in treated vs. untreated cells. | Identification of regulated pathways and potential primary targets. |
| Proteomics (Mass Spec) | Quantify changes in protein abundance and modifications. | Understanding of downstream signaling effects and protein-level regulation. |
| Metabolomics (NMR/Mass Spec) | Analyze changes in endogenous small-molecule metabolites. | Elucidation of effects on cellular metabolism and bioenergetic pathways. |
Integration of Computational and Experimental Approaches in Rational Drug Design
The integration of computational methods into the drug discovery pipeline has become essential for accelerating the process and reducing costs. researchgate.net Computer-Aided Drug Design (CADD) encompasses a range of techniques that can be applied to the study of this compound, from initial hit identification to lead optimization. nih.gov
Structure-Based Drug Design (SBDD): If a biological target for the compound is identified and its 3D structure is known, SBDD methods can be employed. nih.gov Molecular docking, for instance, can predict how this compound and its analogues bind to the active site of a target protein. nih.govnih.gov This provides an atomic-level understanding of the interactions, guiding the rational design of new derivatives with improved affinity. mdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can establish a mathematical correlation between the chemical structures of a series of analogues and their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. mpg.de
Virtual Screening: Computational techniques can be used to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific target. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient. mdpi.com
By combining these computational predictions with experimental validation, a synergistic cycle of design, synthesis, and testing can be established to rapidly advance the development of this compound-based therapeutic agents. nih.gov
| Computational Tool/Method | Application in Rational Drug Design | Specific Goal for this compound |
| Molecular Docking | Predict the binding pose and affinity of a ligand to a target protein's 3D structure. nih.gov | Guide the design of analogues with optimized interactions within a target's active site. |
| Virtual Screening (VS) | Screen large compound libraries against a target structure. nih.gov | Identify novel scaffolds or derivatives of this compound with potential activity. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. researchgate.net | Assess the stability of the predicted binding pose and understand dynamic interactions. |
| QSAR Modeling | Develop statistical models relating chemical structure to biological activity. mpg.de | Predict the activity of newly designed analogues before their synthesis. |
Q & A
Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound targeting serotonin receptors?
- Methodological Answer :
- Library Synthesis : Employ parallel synthesis (e.g., 96-well plates) with automated liquid handling.
- Binding Assays : Use radioligand displacement (³H-serotonin) or fluorescence polarization in HEK293 cells expressing 5-HT₃ receptors .
- Data Analysis : Apply Z-factor statistical validation to distinguish hits from noise in HTS datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
